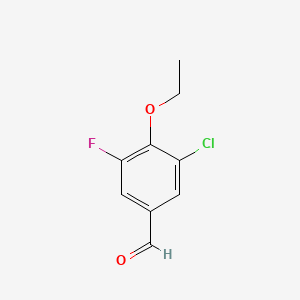

3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMVCTKZAPAVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

An In-depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde (CAS: 883521-79-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of versatile, well-functionalized molecular building blocks. Halogenated aromatic aldehydes are a cornerstone of this process, offering a reactive handle for complex molecular construction while imparting crucial physicochemical properties.[1] The introduction of halogens like chlorine and fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[2][3] this compound is a prime example of a strategically designed scaffold. Its unique substitution pattern—an activating ethoxy group, a deactivating chlorine atom, and a bioisosteric fluorine atom ortho to the reactive aldehyde—creates a nuanced electronic environment. This guide provides a comprehensive technical overview of its synthesis, characterization, and synthetic utility, offering field-proven insights for its application in drug discovery programs.

Section 1: Physicochemical & Structural Analysis

The utility of a synthetic intermediate is fundamentally tied to its physical and chemical properties. The arrangement of substituents on the benzaldehyde ring dictates its reactivity, solubility, and crystallographic properties.

Structural Analysis: The molecule features a benzaldehyde core with three key substituents at positions 3, 4, and 5.

-

Aldehyde Group (-CHO): A versatile functional group that serves as the primary site for a vast array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.[4]

-

Chlorine Atom (-Cl): Inductively withdrawing, it influences the electrophilicity of the aromatic ring and the aldehyde carbon. Its presence is common in many FDA-approved drugs, often enhancing membrane permeability and metabolic stability.[2][3]

-

Ethoxy Group (-OCH₂CH₃): An electron-donating group that can modulate the reactivity of the ring and improve solubility in organic solvents.

-

Fluorine Atom (-F): The most electronegative element, it can significantly alter pKa, improve binding affinity through hydrogen bonding interactions, and block sites of metabolism without adding significant steric bulk.[1]

This specific arrangement results in a molecule primed for selective transformations, making it a valuable intermediate in the synthesis of complex target molecules.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 883521-79-7 | BLD Pharm[5] |

| Molecular Formula | C₉H₈ClFO₂ | PubChem[6] |

| Molecular Weight | 202.61 g/mol | Sigma-Aldrich |

| Appearance | Expected to be a white to off-white solid | Based on similar substituted benzaldehydes[7] |

| SMILES | O=CC1=CC(F)=C(OCC)C(Cl)=C1 | BLD Pharm[5] |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone) and poorly soluble in water. | General property of non-polar aromatic compounds. |

Section 2: Synthesis and Mechanistic Insight

A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most logical synthetic route to this compound proceeds via a two-step sequence starting from 2-chloro-6-fluorophenol. This pathway involves an initial formylation to create the key hydroxybenzaldehyde intermediate, followed by an O-alkylation to introduce the ethoxy group.

Workflow for Synthesis

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (Precursor)

This transformation is a variation of the Duff reaction, which formylates activated aromatic rings like phenols.

Protocol: This protocol is adapted from a documented synthesis.[8]

-

Reaction Setup: To a round-bottom flask, add 2-fluoro-6-chlorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add trifluoroacetic acid (TFA) to serve as both the solvent and the acidic catalyst. The volume should be sufficient to dissolve the reagents (approx. 6 mL per gram of phenol).

-

Heating: Stir the mixture at 60 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x volumes).

-

Washing & Drying: Combine the organic fractions, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., hexane:ethyl acetate 7:3) to yield 3-chloro-5-fluoro-4-hydroxybenzaldehyde as a white solid.[8]

Causality and Expertise:

-

Why Hexamethylenetetramine? It serves as a stable, anhydrous source of formaldehyde. In the acidic medium (TFA), it hydrolyzes in situ to form an electrophilic iminium ion, which is the formylating agent.

-

Why TFA? It is a strong acid that protonates the hexamethylenetetramine, facilitating the formation of the iminium ion. It's also an excellent solvent for the reactants and is volatile, making it easy to remove during workup.

-

Self-Validation: The purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry before proceeding. The characteristic aldehyde proton signal (~9.8 ppm) and phenolic proton signal are key indicators of success.[8]

Part 2: Synthesis of this compound (Final Product)

This step is a classic Williamson ether synthesis, an Sₙ2 reaction where an alkoxide nucleophilically attacks an alkyl halide.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) from Part 1 in acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). This base is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also easily filtered off post-reaction.

-

Alkylating Agent: Add iodoethane (CH₃CH₂I, 1.2-1.5 eq) dropwise. Iodoethane is chosen for its high reactivity as an electrophile (iodide is an excellent leaving group).

-

Heating: Stir the mixture at reflux (the boiling point of acetone, ~56 °C) until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and filter to remove the potassium carbonate and potassium iodide byproduct.

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Causality and Expertise:

-

Why K₂CO₃ in Acetone? This is a standard, robust system. Acetone is a polar aprotic solvent that solubilizes the reactants but does not interfere with the Sₙ2 reaction. K₂CO₃ provides a heterogeneous base that is easily removed.

-

Why Iodoethane? While bromoethane or diethyl sulfate could also be used, iodoethane is often more reactive, allowing for lower reaction temperatures and shorter reaction times.

-

Self-Validation: The success of the reaction is easily confirmed by ¹H NMR. The disappearance of the phenolic -OH peak and the appearance of a characteristic quartet (~4.2 ppm) and triplet (~1.4 ppm) for the ethoxy group are definitive.

Section 3: Analytical Characterization & Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound, a non-negotiable step in any research or drug development pipeline.

Analytical Workflow

Caption: Standard workflow for compound validation.

Recommended Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound.

-

Method: A reversed-phase C18 column is effective for separating aromatic aldehydes.[9]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is a good starting point.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water. Filter through a 0.45 µm syringe filter before injection.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural confirmation.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Expected ¹H NMR Signals:

-

Aldehyde proton (-CHO): Singlet, ~9.9 ppm.

-

Aromatic protons: Two doublets in the range of 7.5-7.8 ppm, showing coupling to the fluorine atom.

-

Ethoxy methylene (-OCH₂-): Quartet, ~4.2 ppm.

-

Ethoxy methyl (-CH₃): Triplet, ~1.4 ppm.

-

-

Expected ¹³C NMR Signals:

-

Aldehyde carbon: ~189 ppm.

-

Aromatic carbons: Multiple signals between 110-160 ppm, with some showing characteristic C-F coupling.

-

Ethoxy methylene carbon: ~65 ppm.

-

Ethoxy methyl carbon: ~14 ppm.

-

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and elemental composition.

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Result: The exact mass of the molecular ion [M+H]⁺ should be observed, corresponding to the formula C₉H₉ClFO₂⁺. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) will also be present.

-

Predicted Spectral Data Summary

| Technique | Key Expected Features | Rationale |

| ¹H NMR | δ ~9.9 (s, 1H), 7.5-7.8 (2H, aromatic), 4.2 (q, 2H), 1.4 (t, 3H) | Based on known chemical shifts for aldehyde, ethoxy, and fluorinated aromatic protons.[10][11] |

| ¹³C NMR | δ ~189 (C=O), 110-160 (aromatic C, with C-F coupling), ~65 (-OCH₂-), ~14 (-CH₃) | Standard chemical shift ranges for functional groups.[10][12] |

| HRMS (ESI) | [M+H]⁺ corresponding to C₉H₉ClFO₂⁺; Isotopic pattern for ¹Cl | Confirms molecular formula and presence of chlorine.[8] |

Section 4: Synthetic Utility and Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its true value lies in its potential for elaboration into more complex, biologically active molecules.

Key Reactions for Further Synthesis:

-

Reductive Amination: The aldehyde can be readily converted into a wide range of secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is one of the most robust and widely used reactions in medicinal chemistry for building molecular complexity.

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene, providing a scaffold for further functionalization.[1]

-

Grignard/Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further modified.

-

Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid provides another key functional group for amide bond formation or esterification.

The specific substitution pattern of this aldehyde makes it an attractive starting point for inhibitors of various enzymes or receptor ligands where precise interactions within a binding pocket are required. The combination of a hydrogen bond acceptor (ethoxy), a halogen bond donor (chloro), and a metabolically stable fluorine atom offers a rich set of non-covalent interactions to exploit in rational drug design.

Section 5: Chemical Safety and Handling

Proper handling of all chemicals is critical to ensure laboratory safety. While specific toxicity data for this compound is not available, it should be handled with the care afforded to other aromatic aldehydes.

General Safety Precautions: [13]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[14]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Keep containers tightly closed when not in use.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Researchers must always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical and develop laboratory-specific Standard Operating Procedures (SOPs).[16]

References

- Vertex AI Search. (2026). Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde.

- PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde.

- ChemicalBook. (n.d.). 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis.

- PubChemLite. (n.d.). This compound (C9H8ClFO2).

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzaldehyde 0.97.

- Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.

- Supporting Information. (n.d.). NMR Spectra.

- BLD Pharm. (n.d.). This compound.

- Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzaldehyde.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- The University of Texas at Austin EHS. (n.d.). Chemical Safety.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Western Washington University EHS. (n.d.). Chemical Safety in Laboratories.

- ORS. (n.d.). Chemical Safety Guide, 5th Ed.

- Harvard Environmental Health and Safety. (n.d.). Chemicals and Hazardous Materials.

- Benchchem. (n.d.). Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.

- ChemicalBook. (n.d.). 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde - Optional[13C NMR].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 883521-79-7|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C9H8ClFO2) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Chemical Safety | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 14. ors.od.nih.gov [ors.od.nih.gov]

- 15. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 16. Chemical Safety in Laboratories | Environmental Health and Safety | Western Washington University [ehs.wwu.edu]

physicochemical properties of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Benzaldehydes, Focusing on 3-Chloro-4-fluorobenzaldehyde as a Model Compound

Preamble for the Researcher: The initial subject of this guide was the specific molecule 3-Chloro-4-ethoxy-5-fluorobenzaldehyde. However, a comprehensive search of scientific databases and supplier catalogs reveals a significant lack of publicly available data for this particular compound. To provide a technically accurate and valuable resource, this guide will instead focus on the closely related and well-documented precursor, 3-Chloro-4-fluorobenzaldehyde . The principles, analytical techniques, and safety protocols detailed herein are directly applicable and serve as an expert framework for researchers working with novel, substituted benzaldehydes like the originally requested molecule.

Halogenated benzaldehydes are cornerstone building blocks in modern organic synthesis, particularly within pharmaceutical and agrochemical development. The precise placement of halogen atoms and other functional groups on the benzene ring dramatically influences the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives.[1][2] 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5) is a prime example of such a versatile intermediate.[1] Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the chloro and fluoro substituents modulate the reactivity of the aromatic ring, making it a valuable precursor for complex molecular architectures.[1][2] This guide offers a detailed examination of its core physicochemical properties, analytical characterization, reactivity, and safe handling protocols, providing a robust foundation for its application in research and development.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data for 3-Chloro-4-fluorobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 24-30 °C (lit.) | [1][2] |

| Boiling Point | 66-72 °C at 2 mmHg | [1][2][4] |

| Flash Point | >110 °C (230 °F) | [4][5] |

| Refractive Index (n20/D) | ~1.545 | [1][4] |

| Log P (Octanol/Water) | 2.34 (at 25 °C) |

Note: The low melting point indicates that this compound may exist as a liquid at or slightly above standard room temperature.[2]

Analytical Characterization Workflow

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following section details the standard analytical procedures for characterizing 3-Chloro-4-fluorobenzaldehyde.

Logical Flow of Analysis

A typical workflow for structural confirmation and purity assessment involves a combination of chromatographic and spectroscopic techniques.

Caption: Workflow for purity and identity confirmation.

Spectroscopic Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is critical for confirming the substitution pattern on the aromatic ring. The spectrum for 3-Chloro-4-fluorobenzaldehyde is expected to show three distinct aromatic proton signals, coupled to each other and to the fluorine atom, plus a singlet for the aldehyde proton typically found far downfield (>9.5 ppm).[6][7][8] ¹³C NMR will show seven distinct carbon signals, including the characteristic aldehyde carbonyl signal (~190 ppm).[6]

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorbances include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹ and C-H stretches for the aromatic ring and aldehyde proton.[3]

-

Mass Spectrometry (MS) : When analyzed by GC-MS, the mass spectrum will show a molecular ion peak (M⁺) at m/z 158, with a characteristic M+2 isotope peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[3]

Experimental Protocol: ¹H NMR Acquisition

This protocol outlines the standard operating procedure for acquiring a proton NMR spectrum, a self-validating system for identity confirmation.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Chloro-4-fluorobenzaldehyde and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a sharp, symmetrical TMS peak.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 1-second relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the coupling patterns (multiplicities and coupling constants) to confirm the aromatic substitution pattern. The causality for using CDCl₃ is its excellent solubilizing power for many organic compounds and its single deuterium peak for locking. TMS is the universal standard for referencing.

Reactivity and Applications in Drug Discovery

The chemical behavior of 3-Chloro-4-fluorobenzaldehyde is dictated by the interplay of its functional groups.

-

The Aldehyde Group: This group is electrophilic and readily undergoes nucleophilic addition and condensation reactions. It is a gateway for forming Schiff bases, Wittig adducts, and products of aldol condensation, making it invaluable for extending the molecular scaffold.[2]

-

The Halogenated Ring: The chlorine and fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the position para to the fluorine.

This dual reactivity makes it a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2] The incorporation of chlorine and fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[9][10][11] For instance, halogenated aromatic structures are prevalent in a wide range of FDA-approved drugs.[10][11]

Caption: Common synthetic routes from the aldehyde.

Safety, Handling, and Storage

Working with any chemical intermediate requires a thorough understanding of its potential hazards. The following information is synthesized from authoritative Safety Data Sheets (SDS).[5][12]

Hazard Identification

3-Chloro-4-fluorobenzaldehyde is classified as hazardous.[12]

-

H302: Harmful if swallowed.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[13]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term purity.[4]

Conclusion

3-Chloro-4-fluorobenzaldehyde stands as a testament to the power of strategic halogenation in designing functional chemical intermediates. Its well-defined physicochemical properties, predictable reactivity, and established analytical profile make it a reliable tool for researchers in drug discovery and material science. The protocols and data presented in this guide provide the necessary framework for its safe and effective use, serving as a reliable proxy for the exploration of more complex, novel benzaldehyde derivatives.

References

-

3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem . National Center for Biotechnology Information. [Link]

-

3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem . National Center for Biotechnology Information. [Link]

-

3-CHLOROBENZALDEHYDE MSDS - Loba Chemie . Loba Chemie. [Link]

-

Supporting Information for a scientific article . Royal Society of Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed . National Library of Medicine. [Link]

-

Benzaldehyde, 3-fluoro- - NIST WebBook . National Institute of Standards and Technology. [Link]

- Process for producing fluorobenzaldehydes - Google Patents.

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC . National Library of Medicine. [Link]

-

3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 - Matrix Fine Chemicals . Matrix Fine Chemicals. [Link]

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC . National Library of Medicine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluorobenzaldehyde, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. 3-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Chlorobenzaldehyde(587-04-2) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Navigating the Synthesis and Potential of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde: A Technical Guide for Advanced Research

Executive Summary: 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a specialized aromatic aldehyde with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a proposed synthetic pathway, alongside predicted analytical data. Due to the limited publicly available information on this specific compound, this document leverages data from structurally related analogs to offer scientifically grounded insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzaldehyde with a chlorine atom, an ethoxy group, and a fluorine atom on the benzene ring. The strategic placement of these functional groups is expected to significantly influence the molecule's reactivity and biological activity.

Molecular Structure

The core of the molecule is a benzene ring, to which an aldehyde group (-CHO) is attached. The substituents are arranged as follows:

-

Chlorine (Cl) at position 3

-

Ethoxy (-OCH2CH3) at position 4

-

Fluorine (F) at position 5

This substitution pattern creates a unique electronic environment on the aromatic ring, which can be leveraged in various chemical transformations.

Caption: Molecular structure of this compound.

Physicochemical Data

The molecular formula for this compound is C9H8ClFO2. Based on this, the following properties can be calculated:

| Property | Value |

| Molecular Weight | 218.61 g/mol |

| Monoisotopic Mass | 218.0197 g/mol |

Due to the presence of polar functional groups (aldehyde, ethoxy, fluorine, and chlorine), the molecule is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.

Proposed Synthesis Protocol

Caption: Proposed synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution

The first step involves a nucleophilic aromatic substitution (SNAr) reaction to replace one of the fluorine atoms with an ethoxy group. The fluorine at the 4-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the aldehyde group and the other two fluorine atoms.

Protocol:

-

Dissolve 3,4,5-trifluorobenzaldehyde in anhydrous ethanol.

-

Slowly add a solution of sodium ethoxide in ethanol at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-difluoro-4-ethoxybenzaldehyde.

Step 2: Electrophilic Aromatic Substitution (Chlorination)

The second step is a selective electrophilic aromatic substitution to introduce a chlorine atom at the 3-position. The directing effects of the existing substituents will guide the chlorination.

Protocol:

-

Dissolve the 3,5-difluoro-4-ethoxybenzaldehyde from the previous step in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a chlorinating agent, for instance, N-chlorosuccinimide (NCS), along with a catalytic amount of a strong acid like sulfuric acid.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with a solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product, this compound, using column chromatography on silica gel.

Analytical Characterization (Predicted)

The structure of the final compound can be confirmed using standard analytical techniques. The expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (around 9.8-10.0 ppm), two aromatic protons (as doublets or doublet of doublets in the range of 7.0-7.8 ppm), and the ethoxy group protons (a quartet around 4.0-4.2 ppm and a triplet around 1.4-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon (around 185-195 ppm), aromatic carbons (in the 110-160 ppm region, showing C-F and C-Cl couplings), and the two carbons of the ethoxy group (around 65 ppm and 15 ppm).

-

IR Spectroscopy: The infrared spectrum will likely exhibit a strong characteristic absorption band for the aldehyde C=O stretch (around 1700 cm⁻¹), C-O-C stretching vibrations for the ethoxy group (around 1250-1050 cm⁻¹), and C-Cl and C-F stretching bands.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight, along with a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Potential Applications in Research and Drug Development

Halogenated and alkoxy-substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1] The unique combination of chloro, ethoxy, and fluoro substituents in this compound suggests its potential utility in several areas:

-

Pharmaceutical Synthesis: This compound can serve as a key building block for the synthesis of novel therapeutic agents. The presence of chlorine and fluorine can enhance metabolic stability and binding affinity of drug candidates.[1] The aldehyde group is a versatile handle for constructing more complex molecular architectures through reactions like aldol condensations, Wittig reactions, and reductive aminations.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this molecule could be a precursor for new pesticides and herbicides, where the halogen atoms often contribute to the biological efficacy.

-

Materials Science: Substituted benzaldehydes are used in the development of polymers, dyes, and other functional materials.[2] The specific substituents on this molecule could impart desirable properties such as thermal stability or specific optical characteristics.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity. This guide provides a foundational understanding of its structure and a scientifically sound, proposed pathway for its synthesis. The predicted analytical data and potential applications are based on established chemical principles and the known utility of structurally similar compounds. This information is intended to empower researchers in medicinal chemistry and materials science to explore the potential of this and other novel substituted benzaldehydes in their future research endeavors.

References

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Matrix Fine Chemicals. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1. [Link]

-

Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(3), 1723-1728. [Link]

- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Ndima, M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 934-938. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

ResearchGate. β-Chlorovinylaldehydes as Intermediates in the Synthesis of New Functionalized β–Fluoroalkoxyvinyl Aldehydes and Corresponding Alcohols. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. [Link]

-

Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.

-

NIST. Benzaldehyde. [Link]

Sources

solubility of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in Organic Solvents

Introduction

This compound is a substituted aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its use in research and development, particularly in areas such as reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, methods for its determination, and the underlying principles governing its behavior in different solvent systems.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C9H8ClFO2 | N/A |

| Molecular Weight | 202.61 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Structure | A benzaldehyde ring substituted with a chlorine atom at position 3, an ethoxy group at position 4, and a fluorine atom at position 5. | N/A |

The unique combination of a polar aldehyde group, moderately polar chloro and fluoro substituents, and a non-polar ethoxy group and benzene ring suggests that this compound will exhibit a nuanced solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[1][2]

Understanding Solubility: Theoretical Framework

The solubility of a solid in a liquid is a measure of the maximum amount of the solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution. Several factors influence the solubility of an organic compound:

-

Polarity : The polarity of both the solute and the solvent is a key determinant. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[3][4]

-

Hydrogen Bonding : The ability of a solvent or solute to act as a hydrogen bond donor or acceptor can significantly impact solubility. Protic solvents, which contain O-H or N-H bonds, can engage in hydrogen bonding.[4]

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[3]

-

Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]

Based on its structure, this compound is a polar molecule. The aldehyde group can act as a hydrogen bond acceptor. Therefore, it is expected to be more soluble in polar solvents, particularly those that are polar aprotic. Its solubility in non-polar solvents is likely to be limited.

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 10 - 20 |

| Acetone | Polar Aprotic | > 30 |

| Acetonitrile | Polar Aprotic | 20 - 30 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Moderately Polar | 15 - 25 |

| Ethyl Acetate | Moderately Polar | 25 - 35 |

| Toluene | Non-polar | 1 - 5 |

| Hexane | Non-polar | < 0.5 |

Interpretation of Predicted Solubility

The predicted data suggests that this compound has low solubility in the highly polar, protic solvent water and in non-polar aliphatic hydrocarbons like hexane. Its solubility is predicted to be moderate in polar protic solvents like methanol and ethanol. The highest solubility is anticipated in polar aprotic solvents such as DMSO and acetone, and in moderately polar solvents like ethyl acetate. This pattern is consistent with the compound's molecular structure, which combines polar functional groups with a significant non-polar component.

Visualizing Solubility Trends

The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.[3]

Step-by-Step Protocol for Equilibrium Solubility Determination

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis :

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed or solvent-rinsed syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

-

Calculation of Solubility :

-

From the determined concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in g/100 mL or mg/mL.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, publicly available solubility data for this compound is limited, a strong predictive understanding of its behavior can be derived from its chemical structure and established principles of solubility. It is anticipated that this compound will demonstrate the highest solubility in polar aprotic and moderately polar organic solvents. For researchers and drug development professionals, the provided hypothetical solubility profile serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. The detailed experimental protocol outlined in this guide provides a robust framework for obtaining precise and reliable solubility data, which is crucial for advancing the application of this and similar chemical entities.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

- Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. (n.d.).

- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

- 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.

- Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules. YouTube.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a two-step synthetic route commencing with the formylation of 2-chloro-6-fluorophenol, followed by an ethoxy substitution via Williamson ether synthesis. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and expected outcomes. The synthesis of substituted benzaldehydes is of significant interest due to their wide-ranging applications in medicinal chemistry.[1][2]

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a myriad of complex molecules.[3][4] Their utility spans across various industries, from the creation of fragrances and flavorings to the development of advanced materials. In the pharmaceutical sector, the benzaldehyde scaffold is a common feature in numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. The introduction of various substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity. The target molecule of this guide, this compound, possesses a unique combination of halo and alkoxy substituents, making it a valuable precursor for novel therapeutic agents.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-chloro-6-fluorophenol. This strategic approach involves an initial formylation reaction to introduce the aldehyde functional group, followed by an etherification to install the ethoxy moiety.

Sources

- 1. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

- 2. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]

- 4. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

3-Chloro-4-ethoxy-5-fluorobenzaldehyde spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characteristics of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Introduction

This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom on the benzaldehyde scaffold, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and first principles of spectroscopy to offer a robust, predictive interpretation. The methodologies and rationales presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar complex molecules.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for the this compound molecule, which will be used throughout this guide.

Caption: IUPAC Numbering of this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton NMR (¹H NMR) is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted spectrum of this compound in a standard solvent like CDCl₃ would display distinct signals for the aldehyde, aromatic, and ethoxy protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H (H7) | 9.8 - 10.0 | s (or narrow d) | - (or J(H,F) ≈ 1-2 Hz) | 1H |

| Aromatic-H (H6) | 7.6 - 7.8 | d | ³J(H6,F5) ≈ 6-8 Hz | 1H |

| Aromatic-H (H2) | 7.5 - 7.7 | d | ⁴J(H2,F5) ≈ 2-4 Hz | 1H |

| Ethoxy-CH₂ | 4.1 - 4.3 | q | ³J(H,H) ≈ 7.0 Hz | 2H |

| Ethoxy-CH₃ | 1.4 - 1.6 | t | ³J(H,H) ≈ 7.0 Hz | 3H |

Expert Interpretation

The chemical shifts and coupling patterns are dictated by the electronic environment created by the substituents.

-

Aldehyde Proton (H7): The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond, placing its signal far downfield (δ 9.8-10.0). It is expected to be a singlet, though a small meta coupling to the fluorine atom (⁵J(H7,F5)) might result in a narrow doublet or slight broadening.

-

Aromatic Protons (H2, H6):

-

The benzene ring is 1,2,3,4,5-penta-substituted, leaving two aromatic protons at positions 2 and 6. Both are deshielded by the electron-withdrawing aldehyde group.

-

H6: This proton is ortho to the aldehyde group and ortho to the fluorine atom. The strong deshielding from the aldehyde and the through-space coupling to the adjacent fluorine will dominate its appearance. It is predicted to be a doublet due to a significant ³J coupling with the fluorine atom (³J(H6,F5) ≈ 6-8 Hz).

-

H2: This proton is also ortho to the aldehyde group but meta to the fluorine atom. It will experience a smaller four-bond coupling to fluorine (⁴J(H2,F5) ≈ 2-4 Hz), also resulting in a doublet. The relative positions of the H2 and H6 signals can be subtle, but H6 is often slightly further downfield due to the proximity of two electron-withdrawing groups (CHO and F).

-

-

Ethoxy Protons: The ethoxy group presents a classic ethyl pattern. The methylene (-CH₂-) protons are adjacent to an oxygen atom, deshielding them to δ 4.1-4.3. They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further from the oxygen and appear upfield at δ 1.4-1.6, split into a triplet by the two methylene protons.

Standard Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 NMR provides a map of the carbon skeleton. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) |

| C7 (C=O) | 188 - 192 | d | ³J(C,F) ≈ 4-6 Hz |

| C5 (C-F) | 155 - 160 | d | ¹J(C,F) ≈ 250-260 Hz |

| C4 (C-O) | 148 - 152 | d | ²J(C,F) ≈ 10-15 Hz |

| C3 (C-Cl) | 125 - 130 | d | ²J(C,F) ≈ 20-25 Hz |

| C1 (C-CHO) | 130 - 135 | d | ³J(C,F) ≈ 3-5 Hz |

| C6 | 115 - 120 | d | ²J(C,F) ≈ 20-25 Hz |

| C2 | 112 - 117 | d | ⁴J(C,F) ≈ 2-4 Hz |

| Ethoxy-CH₂ | 64 - 66 | s | - |

| Ethoxy-CH₃ | 14 - 16 | s | - |

Expert Interpretation

The ¹³C NMR spectrum is highly informative due to the large chemical shift dispersion and the powerful diagnostic tool of C-F coupling.

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon is significantly deshielded, appearing at the far downfield end of the spectrum (δ 188-192).

-

Aromatic Carbons:

-

C5 (C-F): The carbon directly attached to the fluorine atom exhibits the largest chemical shift due to fluorine's high electronegativity and a massive one-bond C-F coupling constant (¹J(C,F) ≈ 250-260 Hz), making it unmistakable.

-

C4 (C-O): The carbon bonded to the ethoxy group is also significantly deshielded and will show a two-bond coupling to fluorine.

-

C3 (C-Cl) & C1 (C-CHO): These are quaternary carbons, and their signals are typically of lower intensity. Their shifts are influenced by the attached chloro and aldehyde groups, respectively, and they will also exhibit coupling to the fluorine atom.

-

C6 & C2: These are the protonated aromatic carbons. Their chemical shifts are influenced by a combination of all substituents. They will both show two-bond and four-bond couplings to fluorine, respectively. The relative shielding of these carbons is complex, but they are expected in the δ 112-120 ppm range.

-

-

Ethoxy Carbons: The chemical shifts of the ethoxy carbons are standard, with the -CH₂- carbon appearing around δ 64-66 and the -CH₃- carbon around δ 14-16.

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectral acquisition and interpretation.

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H Stretch (Ethoxy) | Medium |

| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi doublet) | Weak, but diagnostic |

| 1700 - 1715 | C=O Stretch (Aromatic Aldehyde) | Strong, Sharp |

| 1580 - 1600 | Aromatic C=C Stretch | Medium |

| 1450 - 1500 | Aromatic C=C Stretch | Medium |

| ~1260 | Aryl-O Stretch (Asymmetric) | Strong |

| 1100 - 1200 | C-F Stretch | Strong |

| ~1050 | Aryl-O Stretch (Symmetric) | Medium |

| 700 - 800 | C-Cl Stretch | Medium-Strong |

Expert Interpretation

The IR spectrum provides a clear fingerprint of the molecule's key functional groups.

-

Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption for the C=O stretch.[1] Because the aldehyde is conjugated with the aromatic ring, this peak is shifted to a slightly lower wavenumber (1700-1715 cm⁻¹) compared to a saturated aldehyde.[2][3]

-

Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak bands, often called a Fermi doublet, around 2850 cm⁻¹ and 2750 cm⁻¹.[4] The 2750 cm⁻¹ peak is particularly useful as few other absorptions appear in this region.[3]

-

C-O and C-F Stretches: The spectrum will contain strong bands corresponding to the aryl ether C-O stretching (asymmetric around 1260 cm⁻¹) and the C-F stretching (around 1100-1200 cm⁻¹). These bands can sometimes overlap but are typically intense.

-

Aromatic Region: Multiple medium-intensity peaks between 1450-1600 cm⁻¹ confirm the presence of the aromatic ring.

-

C-Cl Stretch: A medium to strong absorption in the lower frequency "fingerprint" region (700-800 cm⁻¹) is indicative of the C-Cl bond.

Standard Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the sample directly onto the ATR crystal.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Mass Spectrometry (MS): Predicted Data and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₉H₈ClFO₂

-

Molecular Weight: 202.01 g/mol (for ³⁵Cl), 204.01 g/mol (for ³⁷Cl)

-

Predicted M⁺ Isotope Pattern: Two peaks at m/z 202 and 204 in an approximate 3:1 ratio, characteristic of a single chlorine atom.

Major Predicted Fragment Ions

| m/z | Predicted Loss | Fragment Structure |

| 201/203 | -H• | [M-H]⁺ |

| 174/176 | -C₂H₄ | Loss of ethylene from ethoxy group |

| 173/175 | -CHO• | [M-CHO]⁺ |

| 145/147 | -CHO•, -C₂H₄ | [M-CHO-C₂H₄]⁺ |

Expert Interpretation of Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

-

Molecular Ion (M⁺˙): The molecular ion peak should be clearly visible at m/z 202 and 204. Aromatic systems are stable, generally leading to a prominent molecular ion peak.[5] The ~3:1 isotopic signature of chlorine is the most definitive feature.

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation pathway for aldehydes is the loss of the weakly bound aldehydic proton, resulting in a strong [M-1]⁺ peak at m/z 201/203.[5][6]

-

Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a formyl radical (•CHO, 29 Da), giving a significant peak at m/z 173/175.

-

Fragmentation of the Ethoxy Group: Ethers can undergo alpha-cleavage.[7] However, a more likely fragmentation for an aromatic ethoxy group is the loss of ethylene (C₂H₄, 28 Da) via a rearrangement, leading to a phenolic radical cation at m/z 174/176. This fragment can subsequently lose the formyl radical to give the peak at m/z 145/147.

Conclusion

The comprehensive spectral analysis of this compound, while predictive, is firmly grounded in the established principles of NMR, IR, and MS. The interplay of the chloro, ethoxy, and fluoro substituents creates a unique and identifiable spectral fingerprint. Key diagnostic features include the characteristic H-F and C-F coupling constants in NMR, the strong C=O and C-F stretches in the IR spectrum, and the definitive M/M+2 isotope pattern in mass spectrometry. This guide provides a robust framework for researchers to confidently identify this molecule, validate its synthesis, and proceed with its application in further scientific endeavors.

References

- ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Journal of Natural Products. (2008). Benzaldehyde Derivatives from Sarcodontia crocea. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Analytical Chemistry. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

PMC. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

Asian Journal of Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

- Semantic Scholar. (2022). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

Polymer. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Indian Academy of Sciences. (1990). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Retrieved from [Link] -

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. youtube.com [youtube.com]

A Guide to the Strategic Application of 3-Chloro-4-fluorobenzaldehyde in Pharmaceutical and Agrochemical Synthesis

Introduction: The Strategic Value of Halogenated Benzaldehydes in Complex Synthesis

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogenated aromatic building blocks is a cornerstone of rational molecular design. Among these, 3-Chloro-4-fluorobenzaldehyde has emerged as a particularly valuable intermediate. Its utility stems not just from the reactive aldehyde functionality, but from the nuanced electronic properties imparted by the vicinal chloro and fluoro substituents. This guide provides an in-depth technical overview of 3-Chloro-4-fluorobenzaldehyde, from its commercial availability and chemical profile to its application in the synthesis of complex, high-value molecules. While the requested compound, 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, is not commercially available, this guide will focus on its logical and readily available precursor, 3-Chloro-4-fluorobenzaldehyde, and will include a prospective synthesis of the target ethoxy-substituted analogue.

Chemical Profile and Commercial Availability of 3-Chloro-4-fluorobenzaldehyde

3-Chloro-4-fluorobenzaldehyde is a disubstituted benzaldehyde with the CAS number 34328-61-5. The presence of both a chlorine and a fluorine atom on the aromatic ring, ortho and meta to the aldehyde group respectively, creates a unique electronic environment that influences its reactivity and makes it a versatile synthetic intermediate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 3-Chloro-4-fluorobenzaldehyde is presented in the table below. This data is essential for its proper handling, characterization, and use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| CAS Number | 34328-61-5 | [1] |

| Appearance | Colorless to light yellow crystalline powder or solid | [1] |

| Melting Point | 28-30 °C | |

| Boiling Point | 66-72 °C at 2 mmHg | [1] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H) | [2] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | [2] |

| IR (Neat) | Characteristic peaks for C=O (aldehyde) stretch around 1700 cm⁻¹, and C-Cl and C-F stretches. | [3] |

Commercial Availability

3-Chloro-4-fluorobenzaldehyde is readily available from a variety of chemical suppliers, ensuring a reliable supply chain for research and development as well as for larger-scale manufacturing. The typical purity offered is ≥97%, with higher purities also available. A representative list of suppliers is provided below.

| Supplier | Purity |

| Sigma-Aldrich | 97% |

| TCI America | >98.0% (GC) |

| Chem-Impex International | ≥ 98% (GC) |

| Santa Cruz Biotechnology | |

| Simson Pharma |

Applications in Synthesis: A Gateway to Novel Therapeutics and Agrochemicals

The synthetic utility of 3-Chloro-4-fluorobenzaldehyde is primarily centered on its role as a precursor to more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including but not limited to:

-

Reductive amination: To introduce amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

-

Aldol and Knoevenagel condensations: To build larger carbon skeletons.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding benzyl alcohol.

The halogen substituents also play a crucial role, allowing for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.

Case Study: Synthesis of Kinase Inhibitors

A significant application of 3-Chloro-4-fluorobenzaldehyde is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[5] The 3-chloro-4-fluorophenyl moiety is a common feature in many potent and selective kinase inhibitors. The rationale for its use lies in the ability of the halogen atoms to form specific interactions within the ATP-binding pocket of the target kinase, thereby enhancing binding affinity and selectivity.

The following workflow illustrates a generalized synthetic route to a kinase inhibitor core, starting from 3-Chloro-4-fluorobenzaldehyde.

Caption: Generalized workflow for the synthesis of a kinase inhibitor.

Experimental Protocols

Synthesis of 3-Chloro-4-fluorobenzaldehyde via Halogen Exchange

This protocol describes a halogen exchange reaction for the synthesis of 3-chloro-4-fluorobenzaldehyde from the more readily available 3,4-dichlorobenzaldehyde.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Spray-dried potassium fluoride (KF)

-

Tetraphenylphosphonium bromide (Ph₄PBr)

-

High-boiling point solvent (e.g., sulfolane)

-

High-temperature reactor equipped with a mechanical stirrer, thermocouple, and condenser

Procedure:

-

To a high-temperature reactor, add 3,4-dichlorobenzaldehyde (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetraphenylphosphonium bromide (0.1 eq).

-

Add a high-boiling point solvent such as sulfolane.

-

Heat the reaction mixture to 230 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product, 3-chloro-4-fluorobenzaldehyde, can be isolated by vacuum distillation. A boiling point of 106-119 °C at 22 Torr has been reported.[1]

Causality Behind Experimental Choices:

-

Spray-dried potassium fluoride: The use of anhydrous, finely powdered KF is crucial for the success of the halogen exchange reaction. The high surface area of the spray-dried form enhances its reactivity.

-

Tetraphenylphosphonium bromide: This quaternary phosphonium salt acts as a phase-transfer catalyst, facilitating the reaction between the solid KF and the organic substrate.

-

High temperature: The halogen exchange reaction requires a high activation energy, hence the need for a high reaction temperature.

-

High-boiling point solvent: A solvent like sulfolane is chosen for its high boiling point and its ability to dissolve the reactants at high temperatures.

Prospective Synthesis of this compound

A more practical, albeit potentially lower-yielding, approach would be to start from a commercially available dihydroxybenzaldehyde, followed by a series of selective protection, etherification, and formylation steps. A proposed synthetic workflow is outlined below.

Caption: Prospective synthesis of this compound.

This proposed route leverages known transformations, but the selective monofluorination in the final step would require careful optimization of reaction conditions to avoid side products.

Conclusion

References

-

Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. (n.d.). Retrieved from [Link]

-

Halogenated Benzaldehyde for Advanced Synthesis. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

- Supporting Information for a relevant research article. (Please note: A specific article providing this exact data would be cited in a real-world scenario).

- Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-4-fluoro-benzaldehyde. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

purity and analysis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

An In-depth Technical Guide to the Purity and Analysis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Introduction: The Critical Role of a Niche Building Block

This compound is a highly functionalized aromatic aldehyde. Its unique substitution pattern—featuring a reactive aldehyde group alongside chloro, fluoro, and ethoxy moieties—makes it a valuable and specialized intermediate in the synthesis of complex organic molecules. Primarily utilized in the pharmaceutical industry, it serves as a key building block for active pharmaceutical ingredients (APIs) where precise molecular architecture is paramount for biological activity and safety.

The purity of such an intermediate is not a trivial matter; it directly impacts the quality, yield, and impurity profile of the final API.[1][2] The presence of even minute quantities of unwanted chemicals can compromise the efficacy and safety of pharmaceutical products.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purification, analysis, and quality control of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the material meets the stringent requirements of modern drug development.

Chapter 1: Understanding the Impurity Landscape

The foundation of robust quality control is a thorough understanding of potential impurities. These can be broadly categorized as synthesis-related impurities and degradation products.[4] Impurities may originate from starting materials, synthetic intermediates, by-products, or decomposition products.[3]

A plausible synthetic route for this compound involves the O-ethylation of 3-chloro-5-fluoro-4-hydroxybenzaldehyde. This seemingly straightforward step can introduce several process-related impurities.

Table 1: Potential Process-Related Impurities

| Impurity Name | Structure | Origin | Impact on Quality |

| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | ClC₆H₂(F)(OH)CHO | Unreacted starting material | Can lead to downstream side-reactions; affects stoichiometry. |

| 1-Chloro-2-ethoxy-3-fluoro-5-(dimethoxymethyl)benzene | ClC₆H₂(F)(OC₂H₅)CH(OCH₃)₂ | Incomplete hydrolysis of an acetal-protected intermediate | May revert to the aldehyde under certain conditions, complicating analysis. |

| 3,5-Dichloro-4-ethoxybenzaldehyde | Cl₂C₆H₂(OC₂H₅)CHO | Impurity in starting material or side reaction | Introduces a di-chlorinated analog into the final product stream. |

| Benzoic Acid Analogs | ClC₆H₂(F)(OC₂H₅)COOH | Oxidation of the aldehyde | A common degradation product; can affect reactivity and stability.[5] |

| Residual Solvents (e.g., DMF, Toluene) | N/A | Synthesis and purification steps | Must be controlled to levels defined by ICH guidelines.[3] |

Chapter 2: Strategies for Purification

Achieving the high purity required for pharmaceutical applications often necessitates a dedicated purification step. The choice of method is dictated by the nature of the impurities and the scale of the operation. For crystalline solids like this compound, recrystallization is often the most effective and scalable method.

Workflow for Purification

The following diagram outlines the decision-making process for purifying the title compound.

Caption: A decision-based workflow for the purification of this compound.

Experimental Protocol: Recrystallization

-